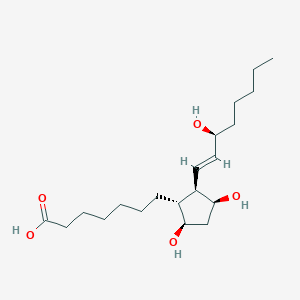

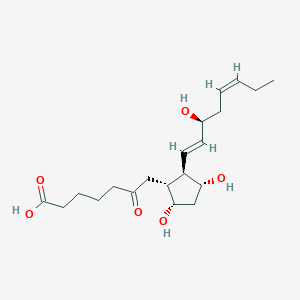

11beta-Prostaglandin F1beta

Descripción general

Descripción

11beta-Prostaglandin F1beta is the stereoisomer of PGF1alpha with both C-9 and C-11 hydroxyls inverted .

Synthesis Analysis

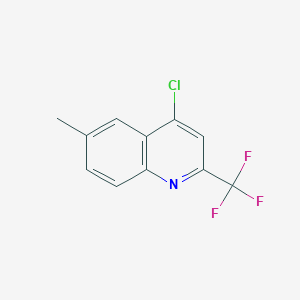

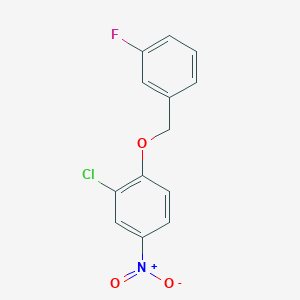

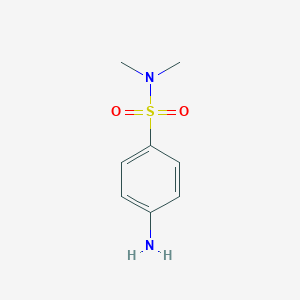

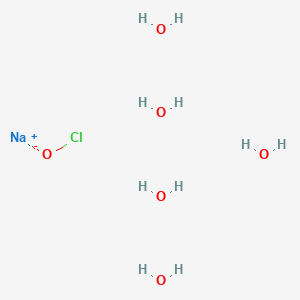

The development of efficient and stereoselective synthesis of prostaglandins (PGs) is of utmost importance, owing to their valuable medicinal applications and unique chemical structures . A unified synthesis of PGs has been reported from the readily available dichloro-containing bicyclic ketone .Molecular Structure Analysis

The molecular formula of 11beta-Prostaglandin F1beta is C20H36O5 . The molecular weight is 356.5 g/mol . The IUPAC name is 7-[(1R,2R,3S,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid .Chemical Reactions Analysis

The synthesis of prostaglandins involves a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .Physical And Chemical Properties Analysis

The molecular weight of 11beta-Prostaglandin F1beta is 356.5 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 13 . The Exact Mass is 356.25627424 g/mol .Aplicaciones Científicas De Investigación

Based on the information available from the search results, here is a general overview of some applications of 11beta-Prostaglandin F1beta:

Medicinal Synthesis

Prostaglandins, including 11beta-Prostaglandin F1beta, are synthesized for their valuable medicinal applications due to their unique chemical structures. They are used in the development of various drugs for their biological activities .

Research Tool

As a stereoisomer of PGF1α with both C-9 and C-11 hydroxyls inverted, 11beta-Prostaglandin F1beta serves as a research tool in biochemical studies to understand prostaglandin functions .

Endometrial Function

Studies have investigated the role of prostaglandins like PGF2α in regulating enzymatic bioactivity and expression in bovine endometrial stromal cells, which could imply similar roles for 11beta-Prostaglandin F1beta .

Amnion Tissue Research

Research has explored whether glucocorticoids and proinflammatory cytokines regulate the expression of enzymes in amnion tissue, which is a major prostaglandin-producing tissue. This suggests potential applications for 11beta-Prostaglandin F1beta in such studies .

Mast Cell Activation

Clinically available urine mast cell mediators include compounds related to prostaglandins, indicating that 11beta-Prostaglandin F1beta could be used in studies for identifying mast cell activation .

Mecanismo De Acción

Target of Action

The primary target of 11beta-Prostaglandin F1beta is the enzyme 11beta-Hydroxysteroid Dehydrogenase (11beta-HSD) which catalyzes the interconversion of active cortisol and corticosterone with inert cortisone and 11-dehydrocorticosterone . This enzyme plays a crucial role in determining glucocorticoid action on target tissues .

Biochemical Pathways

11beta-Prostaglandin F1beta is involved in the prostanoid metabolic pathway . Prostanoids are signaling molecules derived from arachidonic acid (AA). They are classified by their primary physiological functions: prostacyclins that function in the resolution of inflammation, thromboxanes that function in the related roles of platelet aggregation and vasoconstriction, and prostaglandins that are involved in pro-inflammatory processes .

Result of Action

It is known that prostanoids, the class of compounds to which 11beta-prostaglandin f1beta belongs, are involved in a wide range of biological functions, including homeostasis of blood pressure and blood flow, the initiation of the inflammatory response, the resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Direcciones Futuras

Propiedades

IUPAC Name |

7-[(1R,2R,3S,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-MBOYTVKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11beta-Prostaglandin F1beta | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

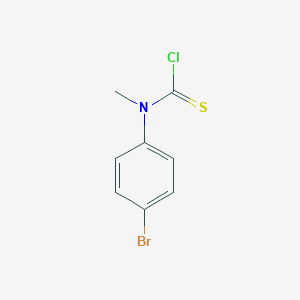

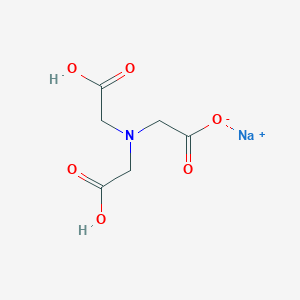

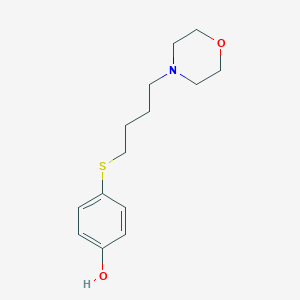

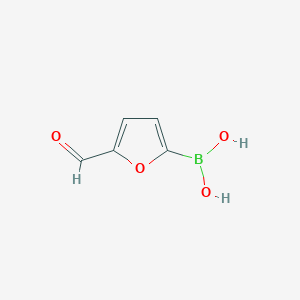

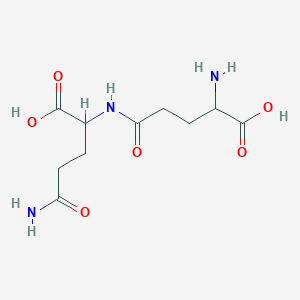

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)

![Benzo[b]thiophene-7-carboxylic acid](/img/structure/B159143.png)

![Cyclohepta[c]thiophen-6-one](/img/structure/B159149.png)

![[2,2'-Bipyridine]-5-carboxylic acid](/img/structure/B159150.png)